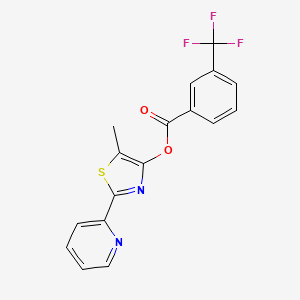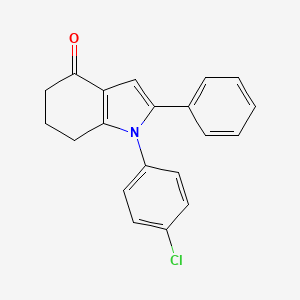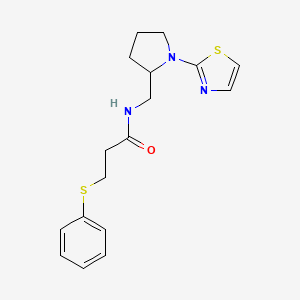![molecular formula C19H27N5O2 B2583009 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176124-26-6](/img/structure/B2583009.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, an azetidine ring, and a pyridazine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and it’s known to have various biological activities . Azetidine is a four-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its ability to mimic peptide bonds . Pyridazine is a six-membered ring with two nitrogen atoms, and it’s known for its bioactive properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The pyrazole and pyridazine rings are aromatic and planar, while the azetidine ring is non-aromatic and likely adopts a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyrazole ring could undergo reactions at the nitrogen atoms, and the azetidine ring could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Heterocyclic compounds, including those similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of azetidin-2-one containing pyrazoline derivatives, highlighting their potential as antimicrobial agents due to their structure-activity relationship Shailesh, Pankaj, & Amr, 2012. Similarly, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, aiming to explore their use as antibacterial agents, with several compounds exhibiting high antibacterial activities Azab, Youssef, & El-Bordany, 2013.
Anticancer Activity
Research into heterocyclic compounds also extends into anticancer activities. A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds displayed antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with specific compounds showing potent inhibitory activity Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014. Another study focused on the synthesis of 6-heteroarylcoumarins, identifying compounds with significant antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines Galayev, Garazd, Garazd, & Lesyk, 2015.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14-9-15(2)24(20-14)17-5-6-18(25)23(21-17)12-16-10-22(11-16)13-19(26)7-3-4-8-19/h5-6,9,16,26H,3-4,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZYPOBRNTSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4(CCCC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2582929.png)

![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)
![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)


![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2582946.png)
![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)
